A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of 3-Amino-4-(ethoxycarbonyl)benzoic acid
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of 3-Amino-4-(ethoxycarbonyl)benzoic acid
An In-depth Technical Guide
Abstract
This technical guide provides a detailed examination of the physicochemical properties and solubility profile of 3-Amino-4-(ethoxycarbonyl)benzoic acid (CAS: 218590-81-9). As a substituted aminobenzoic acid, this compound possesses a unique combination of functional groups that dictate its behavior in various chemical environments. This document is intended for researchers, chemists, and drug development professionals, offering insights into the molecule's structural attributes, predicted properties, and pH-dependent solubility. Furthermore, it outlines a rigorous, field-proven experimental protocol for the accurate determination of its equilibrium solubility, ensuring reproducible and reliable data generation for research and development applications.
Introduction and Molecular Overview
3-Amino-4-(ethoxycarbonyl)benzoic acid is a bifunctional aromatic compound featuring a carboxylic acid, an amino group, and an ethyl ester substituent on a benzene ring. This specific arrangement of functional groups makes it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry and materials science. Its structural complexity, containing both acidic and basic centers as well as lipophilic regions, results in a nuanced physicochemical profile that is critical to understand for its effective application.
The purpose of this guide is to synthesize available data with established chemical principles to provide a robust framework for understanding and utilizing this compound. We will delve into its key properties, predict its behavior in various solvent systems, and provide a practical, self-validating methodology for experimental solubility determination.
Chemical Structure:
Image Source: PubChem CID 21505195
Core Physicochemical Profile
The predictive and experimental data for 3-Amino-4-(ethoxycarbonyl)benzoic acid are summarized below. These parameters are fundamental to anticipating its behavior in biological and chemical systems, from reaction kinetics to formulation stability.
| Property | Value | Source |
| CAS Number | 218590-81-9 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.20 g/mol | [2] |
| XLogP3 (Lipophilicity) | 2.1 | [2] |
| Topological Polar Surface Area (TPSA) | 89.6 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| pKa (Predicted) | ~2-4 (Anilinium ion), ~3-5 (Carboxylic acid) | [3] |
| Melting Point | Data not available; predicted to be high (>150 °C) |
2.1 Interpretation of Physicochemical Properties
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Molecular Structure & Functionality: The molecule is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino group) properties. The ethyl ester group adds a degree of lipophilicity and acts as a hydrogen bond acceptor. This combination governs its solubility and reactivity.
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Lipophilicity (XLogP3): A value of 2.1 indicates that the compound is moderately lipophilic.[2] This suggests it will favor partitioning into non-aqueous environments over water at neutral pH but is not excessively greasy. This property is a key determinant of membrane permeability and protein binding in drug development.
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Polar Surface Area (TPSA): The TPSA of 89.6 Ų is relatively high, indicating significant potential for forming hydrogen bonds with solvent molecules.[2] This polarity, contributed by the amine and carboxyl groups, counteracts the lipophilicity of the aromatic ring and ethyl group.
Solubility Profile
Direct quantitative solubility data for 3-Amino-4-(ethoxycarbonyl)benzoic acid is not widely published.[4] However, a robust qualitative and predictive assessment can be made based on its structure and the fundamental principle of "like dissolves like."[5]
3.1 Qualitative Solubility in Organic Solvents
The molecule's moderate polarity suggests it will be most soluble in polar organic solvents capable of hydrogen bonding.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Good | Solvents can act as both H-bond donors and acceptors, effectively solvating the -COOH and -NH₂ groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | Strong dipole moments and ability to accept H-bonds allow for effective solvation of the polar functional groups.[6] |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Slight to Moderate | Limited ability to form hydrogen bonds will restrict solubility compared to more polar solvents. |
| Non-polar | Hexane, Toluene | Poor | The high polar surface area and hydrogen bonding capacity of the solute are incompatible with non-polar solvents.[7] |
3.2 The Critical Role of pH in Aqueous Solubility
The most significant factor governing the aqueous solubility of this compound is pH, due to its amphoteric nature. The intrinsic solubility in neutral water is expected to be low, but it can be dramatically increased by moving to either acidic or basic conditions where an ionic, and therefore more polar, species is formed.
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At Low pH (pH < 2): The amino group becomes protonated to form a cationic anilinium salt (-NH₃⁺). This salt form is significantly more polar and thus more soluble in water.
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At High pH (pH > 6): The carboxylic acid group becomes deprotonated to form an anionic carboxylate salt (-COO⁻). This salt is also much more soluble in water than the neutral form.
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At Isoelectric Point (pH ≈ 3-4): At the pH where the net charge is zero (the zwitterionic form may exist, but the neutral form likely predominates), the compound will exhibit its minimum aqueous solubility .
The relationship between pH and the dominant ionic species is visualized below.
Caption: Ionization states of the compound at varying pH levels.
Experimental Protocol: Equilibrium Solubility Determination
To obtain definitive, high-quality solubility data, an experimental approach is essential. The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility, providing data that is crucial for applications sensitive to final, stable concentrations, such as pharmaceutical formulations.[7]
4.1 Causality Behind Experimental Choices
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Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution. Kinetic solubility methods, while faster, often overestimate solubility and are less reliable for formulation science.[8]
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Why 24-72 Hours? Reaching equilibrium for crystalline solids can be slow. A sufficient incubation period with constant agitation is necessary to ensure the dissolution process is complete and the measured concentration is not time-dependent.
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Why HPLC? High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive analytical technique. It allows for accurate quantification of the solute, even in the presence of impurities, and is the industry standard for this type of analysis.[7]
4.2 Step-by-Step Methodology
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Preparation of Standard Solutions:
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Accurately weigh a known amount of 3-Amino-4-(ethoxycarbonyl)benzoic acid and dissolve it in a suitable solvent (e.g., acetonitrile) to create a high-concentration stock solution.
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Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations.
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Preparation of Saturated Solution:
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Add an excess amount of the solid compound (enough so that undissolved solid is clearly visible) to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed glass vial.
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Prepare samples in triplicate for statistical validity.
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Equilibration:
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Place the sealed vials in a temperature-controlled shaker or on a stir plate.
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Agitate the samples at a constant temperature (e.g., 25 °C) for a defined period, typically 48 hours, to allow the system to reach equilibrium.
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Phase Separation (Self-Validation Step):
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After equilibration, remove the vials and allow the undissolved solid to settle.
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Crucial Step: Carefully withdraw a sample of the supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean HPLC vial. This step is critical to remove all particulate matter, ensuring that the analysis measures only the dissolved compound.
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Quantification:
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Analyze the calibration standards by HPLC to generate a calibration curve (Concentration vs. Peak Area). The curve must have an R² value > 0.995 to be considered valid.
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Analyze the filtered sample solutions from the equilibration step under the same HPLC conditions.
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Determine the concentration of the dissolved compound in the samples by interpolating their peak areas from the calibration curve. The final solubility is reported as the average of the triplicate samples, typically in mg/mL or µg/mL.
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4.3 Experimental Workflow Diagram
Caption: Workflow for the shake-flask equilibrium solubility method.
Conclusion
3-Amino-4-(ethoxycarbonyl)benzoic acid is a moderately lipophilic, amphoteric molecule whose handling and application are dictated by its distinct physicochemical properties. Its low intrinsic aqueous solubility can be overcome by adjusting the pH to either acidic or basic conditions, which produces highly soluble ionic species. For applications in organic media, polar solvents such as ethanol or DMSO are recommended. When precise solubility data is required for critical applications like drug formulation, the shake-flask method coupled with HPLC analysis provides the most reliable and accurate results. This guide serves as a foundational resource for scientists, enabling informed decisions in experimental design and process development involving this versatile compound.
References
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- AiFChem. (2025). 218590-81-9 | 3-Amino-4-(ethoxycarbonyl)benzoic acid. AiFChem.
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- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UC Davis Chem LibreTexts.
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- University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto Scarborough.
- Sigma-Aldrich. (n.d.). 4-((Ethoxycarbonyl)amino)benzoic acid. MilliporeSigma.
- Chemsrc. (2025). 3-Amino-4-(methoxycarbonyl)benzoic acid | CAS#:60728-41-8. Chemsrc.
- Stenutz, R. (n.d.). 3-amino-4-(methoxycarbonyl)benzoic acid. Stenutz.
- Sigma-Aldrich. (n.d.). 3-Amino-4-methylbenzoic acid 99 2458-12-0. MilliporeSigma.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION - 4-(Phenylcarbonyl)benzoic acid. Cayman Chemical.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- BenchChem. (2025). Solubility Profile of 3-(4-Acetyloxyphenyl)benzoic Acid: A Technical Guide. BenchChem.
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